N-(1,3-benzodioxol-5-ylmethyl)-2-phenylethanamine

Description

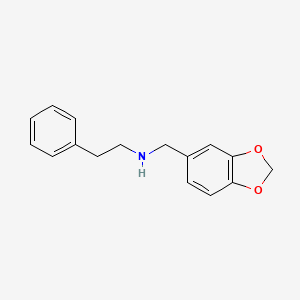

N-(1,3-Benzodioxol-5-ylmethyl)-2-phenylethanamine is a substituted phenethylamine derivative characterized by a 1,3-benzodioxole (methylenedioxyphenyl) group attached via a methylene bridge to the nitrogen atom of a phenethylamine backbone. This structural motif confers unique physicochemical and pharmacological properties. The compound is often utilized as a hydrochloride or oxalate salt (CAS: 1048327-84-9) and serves as an intermediate in organic synthesis and pharmaceutical research .

Structure

3D Structure

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-phenylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-2-4-13(5-3-1)8-9-17-11-14-6-7-15-16(10-14)19-12-18-15/h1-7,10,17H,8-9,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHXFOKSTYRRGSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with 1,3-benzodioxole-5-carbaldehyde and 2-phenylethanamine. Under weakly acidic conditions (pH 4–6), the aldehyde reacts with the amine to form a hemiaminal, which dehydrates to an imine. Sodium cyanoborohydride (NaBHCN) or sodium triacetoxyborohydride (NaBH(OAc)) is then used to reduce the imine to the secondary amine. Acetic acid is often added as a proton donor to stabilize the intermediate and enhance reaction rates.

Example Procedure :

-

Condensation : 1,3-Benzodioxole-5-carbaldehyde (1.0 equiv) and 2-phenylethanamine (1.2 equiv) are stirred in methanol at 25°C for 2 hours.

-

Reduction : NaBH(OAc) (1.5 equiv) is added portionwise, and the mixture is stirred for 12–24 hours.

-

Workup : The reaction is quenched with aqueous NaOH, extracted with ethyl acetate, and purified via column chromatography.

Optimization and Challenges

-

pH Control : Maintaining a pH of 6–7 is critical to prevent premature reduction of the aldehyde.

-

Side Reactions : Over-alkylation can occur if excess aldehyde is used, leading to tertiary amines. This is mitigated by stoichiometric control and slow reagent addition.

-

Catalytic Alternatives : Ruthenium-based catalysts (e.g., Ru/Triphos) enable "borrowing hydrogen" methodologies, where alcohols are dehydrogenated to aldehydes in situ, streamlining the process.

Alkylation of Benzodioxolylmethylamines

Alkylation offers a direct route by reacting a benzodioxolylmethylamine with a phenethyl halide or sulfonate. This method is advantageous for scalability but requires careful handling of nucleophilic substitution reactions.

Substrate Preparation and Reaction Design

The primary amine precursor, 1,3-benzodioxol-5-ylmethylamine, is alkylated with 2-phenylethyl bromide or iodide. The reaction proceeds via an S2 mechanism in polar aprotic solvents (e.g., acetonitrile or DMF) with a base (e.g., KCO) to neutralize HX byproducts.

Example Procedure :

Limitations and Mitigations

-

Over-Alkylation : Primary amines are prone to dialkylation. Using a large excess of the amine or employing protecting groups (e.g., phthalimide) mitigates this.

-

Solvent Effects : Ionic liquids like [bmim][PF] enhance reaction rates and selectivity but introduce challenges in product isolation.

Catalytic Hydrogenation of Nitro intermediates

Catalytic hydrogenation provides a high-yield pathway starting from nitro precursors. This method is ideal for substrates sensitive to strong reducing agents.

Nitro Reduction and Amine Formation

N-(1,3-Benzodioxol-5-ylmethyl)-2-phenylethylnitro compounds are hydrogenated over palladium on carbon (Pd/C) or platinum oxide (PtO) in methanol or ethanol at 20–60 psi H. The reaction typically completes within 1–3 days at 25–40°C.

Example Procedure :

Advantages and Drawbacks

-

Chemoselectivity : Hydrogenation selectively reduces nitro groups without affecting benzodioxole rings.

-

Cost : Precious metal catalysts increase operational costs, necessitating efficient recovery systems.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Reductive Amination | 70–85 | One-pot, mild conditions | pH sensitivity, over-alkylation risk |

| Alkylation | 60–75 | Scalability, direct approach | Dialkylation, halogenated waste |

| Catalytic Hydrogenation | 80–90 | High purity, chemoselective | Catalyst cost, long reaction times |

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-2-phenylethanamine can undergo various types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxole moiety, using reagents like halides or alkoxides.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Pharmacological Properties

N-(1,3-benzodioxol-5-ylmethyl)-2-phenylethanamine exhibits a range of pharmacological activities primarily through its interaction with neurotransmitter systems. It acts as a serotonin receptor agonist , particularly at the 5-HT2A receptor, which is implicated in mood regulation and cognition. This interaction suggests potential applications in treating mood disorders and enhancing cognitive functions.

Table 1: Summary of Pharmacological Properties

| Property | Description |

|---|---|

| Receptor Interaction | Agonist at 5-HT2A serotonin receptors |

| Potential Effects | Mood enhancement, cognitive improvement |

| Biological Activity | Neuroprotective effects observed in vitro |

Neurodegenerative Diseases

Recent studies have indicated that this compound may possess neuroprotective properties. Its ability to modulate serotonin receptors could be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Research has shown that compounds with similar structures can inhibit monoamine oxidase (MAO), an enzyme associated with neurodegeneration .

Mood Disorders

Given its serotonergic activity, this compound is being explored for its potential in treating mood disorders like depression and anxiety. Clinical trials are necessary to evaluate its efficacy and safety in human subjects, but preliminary findings suggest it could enhance mood and reduce anxiety-like behaviors in animal models .

Case Studies and Research Findings

Several studies have documented the effects of this compound and similar derivatives:

Case Study 1: Neuroprotective Effects

A study demonstrated that derivatives of phenethylamines could protect neuronal cells from oxidative stress-induced apoptosis by modulating antioxidant enzyme activity . This suggests potential for developing treatments for neurodegenerative conditions.

Case Study 2: Behavioral Studies

In behavioral assays involving rodents, compounds similar to this compound showed significant reductions in immobility time during forced swim tests, indicating antidepressant-like effects .

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-phenylethanamine involves its interaction with specific molecular targets. For instance, it can act as an agonist for aldehyde dehydrogenase 2 (ALDH2), enhancing the enzyme’s activity and facilitating the detoxification of aldehydes . This interaction occurs through the binding of the compound to the active site of the enzyme, leading to conformational changes that increase its catalytic efficiency .

Comparison with Similar Compounds

a) Alda-1 (N-(1,3-Benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide)

- Structure : Replaces the phenethylamine group with a 2,6-dichlorobenzamide moiety.

- Activity : A potent activator of aldehyde dehydrogenase 2 (ALDH2), reducing oxidative stress and infarct size in cardiac models. Demonstrates stereoselective binding to ALDH2’s active site .

- Key Difference: The amide group in Alda-1 enables hydrogen bonding with ALDH2, critical for enzyme activation, whereas the phenethylamine chain in the target compound may favor interactions with monoamine transporters or receptors .

b) MBDB (N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine)

- Structure : Features a butanamine chain instead of phenethylamine and lacks the methylene bridge.

- Activity: Acts as an entactogen with MDMA-like behavioral effects in rats, mediated via serotonergic pathways.

- Key Difference : The shorter alkyl chain and tertiary amine in MBDB alter pharmacokinetics, leading to faster CNS penetration compared to the target compound’s secondary amine and extended chain .

c) N-(1,3-Benzodioxol-5-ylmethyl)-2-cyanoacetamide

- Structure: Contains a cyanoacetamide group instead of phenethylamine.

- Activity: Primarily a synthetic intermediate for pesticides and pharmaceuticals. The electron-withdrawing cyano group enhances reactivity in nucleophilic substitutions .

Phenethylamine Derivatives

a) 2-Phenylethanamine

- Structure : Simplest phenethylamine without substitutions.

- Activity: Endogenous neurotransmitter precursor with adrenergic and antihistaminic effects. Acetylated derivatives exhibit reduced bioavailability .

b) N-Substituted 1,4-Dihydropyridines

- Structure : Example: N-(1-phenylethyl)-1,4-dihydropyridine derivatives.

- Activity: Mechanochromic materials with fluorescence properties dependent on N-substituents.

- Key Difference : The rigid dihydropyridine core in these compounds enables solid-state optical responses, unlike the flexible phenethylamine backbone of the target compound .

Pharmacological and Physicochemical Data

Research Findings and Mechanistic Insights

- Synthesis : The target compound is synthesized via condensation reactions, similar to Alda-1 and MBDB, but requires specific reagents like 1,3-benzodioxole-5-carbaldehyde and phenethylamine derivatives .

- Electrophilicity and Reactivity : Computational studies on benzodioxole-containing analogs (e.g., Schiff bases) reveal that the benzodioxole group lowers the HOMO-LUMO gap, enhancing electrophilicity and reactivity in catalytic systems .

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-2-phenylethanamine, commonly referred to as a derivative of the benzodioxole class, has garnered attention for its potential biological activities. This compound is structurally related to various psychoactive substances and has been studied for its effects on neurotransmitter systems, particularly in the context of the central nervous system (CNS).

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzodioxole moiety, which is known for its ability to interact with various biological targets.

Research indicates that compounds with similar structures often act as modulators of neurotransmitter receptors. Specifically, this compound may interact with:

- Nicotinic Acetylcholine Receptors (nAChRs) : It has been observed that benzodioxole derivatives can act as positive allosteric modulators of nAChRs, enhancing synaptic transmission and potentially exhibiting neuroprotective effects .

- Monoamine Oxidase (MAO) Inhibition : Some studies suggest that related compounds show significant inhibitory activity against MAO-A and MAO-B, which are crucial in regulating neurotransmitter levels in the brain .

In Vitro Studies

A series of in vitro studies have demonstrated the biological activity of this compound. The following table summarizes key findings from various studies:

In Vivo Studies

In vivo experiments have further elucidated the biological effects of this compound:

- CNS Effects : Administration in animal models showed alterations in behavior indicative of CNS activity, such as reduced body temperature and increased exploratory behavior . These effects suggest that the compound can cross the blood-brain barrier and exert significant pharmacological actions.

- Cardiovascular Effects : Related studies on benzodioxole derivatives have indicated potential cardiovascular benefits through modulation of calcium channels, which could translate into therapeutic applications for heart-related conditions .

Case Studies

Several case studies have highlighted the potential clinical implications of this compound:

- Neurodegenerative Disorders : A study explored the efficacy of this compound in models of Alzheimer’s disease, where it was found to improve cognitive function through cholinergic enhancement .

- Mood Disorders : Research indicated that compounds with similar structures could alleviate symptoms of depression by modulating serotonin levels via MAO inhibition .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(1,3-benzodioxol-5-ylmethyl)-2-phenylethanamine?

Answer:

The synthesis of this compound typically involves reductive amination or nucleophilic substitution strategies. A practical approach includes:

- Reductive Amination : Reacting 1,3-benzodioxole-5-carbaldehyde with 2-phenylethanamine in the presence of a reducing agent (e.g., NaBH4 or NaBH3CN) to form the secondary amine bond .

- Asymmetric Synthesis : For enantiopure derivatives, chiral resolution using tartaric acid or chiral catalysts (e.g., Ru-BINAP complexes) can yield specific stereoisomers, critical for studying structure-activity relationships .

- Safety Note : Handle intermediates like 2-phenylethanamine hydrochloride (hygroscopic, air-sensitive) under inert atmospheres and use appropriate PPE due to irritant properties .

Advanced: How does stereochemistry influence the receptor binding affinity and biological activity of this compound?

Answer:

Enantiomers of structurally similar benzodioxol-phenethylamine derivatives exhibit distinct pharmacological profiles:

- Example : In LSD-trained rat models, the S-(+) enantiomer of α-ethylphenethylamine analogs showed stimulus generalization (indicative of receptor interaction), while the R-(-) enantiomer was inactive .

- Methodological Insight : Use chiral HPLC or polarimetry to resolve enantiomers. Validate binding affinity via radioligand competition assays (e.g., IC50 for C5a receptor antagonism, as in NDT 9513727, a related benzodioxol compound with IC50 = 11.6 nM ).

Basic: What spectroscopic and crystallographic techniques are optimal for structural characterization?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.2–7.3 ppm for aromatic protons, δ 2.8–3.0 ppm for ethylamine CH2 groups) confirm connectivity .

- X-ray Crystallography : Use SHELX for refinement (e.g., SHELXL for small-molecule structures ). Hydrogen bonding patterns (e.g., N–H···O interactions) can be analyzed via graph set analysis (R²₂(8) motifs) to predict crystal packing .

- ORTEP-3 : Generate thermal ellipsoid diagrams to visualize steric effects and conformational flexibility .

Advanced: Which in vitro assays are suitable for evaluating biological activity, such as receptor modulation or enzyme inhibition?

Answer:

- Calcium Mobilization Assays : Measure intracellular Ca²⁺ flux (FLIPR systems) in cells expressing target receptors (e.g., C5aR) to assess inverse agonism (IC50 ~1–9 nM for related compounds ).

- Chemotaxis Inhibition : Use Boyden chambers to quantify macrophage/neutrophil migration inhibition (e.g., IC50 = 9.2 nM ).

- Enzyme Interaction Studies : Crystallize with enzymes (e.g., 17β-hydroxysteroid dehydrogenase) to identify binding motifs (as in PDB 6GTU, resolving interactions at 2.25 Å ).

Basic: How can hydrogen-bonding patterns in the crystal structure inform stability and solubility?

Answer:

- Graph Set Analysis : Classify hydrogen bonds (e.g., D = donor, A = acceptor) to identify robust motifs like N–H···O (common in benzodioxol derivatives). For example, chains of R²₂(8) motifs enhance lattice stability but reduce aqueous solubility .

- Solubility Prediction : Correlate H-bond density with logP values (e.g., logP = 1.31 for similar amines ). Use COSMO-RS simulations to predict solvent compatibility.

Advanced: Are there neuroprotective effects mediated through enzyme targets like aldehyde dehydrogenase (ALDH2)?

Answer:

- ALDH2 Activation : The structurally related Alda-1 (N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide) enhances ALDH2 activity, reducing oxidative stress in rotenone-induced neurodegeneration .

- Methodology :

- In Vitro : Treat neuronal cells with the compound and measure ROS levels (DCFH-DA assay) and mitochondrial membrane potential (JC-1 dye).

- In Vivo : Use rodent models to assess dopamine neuron survival (tyrosine hydroxylase staining) post-toxin exposure.

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Answer:

- Toxicity Data : LD50 (oral, rat) = 980 mg/kg; dermal LD50 = 730 mg/kg. Classified as harmful (R21/22) and corrosive (R34/R35) .

- Handling :

- Use fume hoods and nitrile gloves.

- Store at 2–8°C under nitrogen to prevent degradation.

- Neutralize spills with 5% acetic acid before disposal .

Advanced: Can computational modeling predict interactions with G protein-coupled receptors (GPCRs)?

Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to GPCRs (e.g., serotonin 5-HT2A or C5a receptors). Validate with MD simulations (NAMD/GROMACS) to assess binding stability.

- Case Study : NDT 9513727 (a benzodioxol-containing C5aR inverse agonist) showed 75% oral bioavailability in primates, predicted via logD (~2.5) and polar surface area (<90 Ų) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.